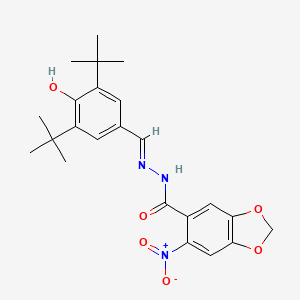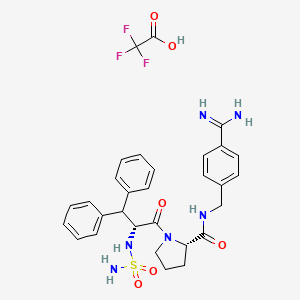
Leucettamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leucettamidine is an imidazole alkaloid isolated from the marine sponge Leucetta microraphis. It is known for its significant biological activity, particularly as a leukotriene B4 receptor antagonist. This compound has shown potential in the treatment of inflammatory diseases due to its ability to inhibit the binding of leukotriene B4, a potent pro-inflammatory mediator .
Preparation Methods
Synthetic Routes and Reaction Conditions: Leucettamidine can be synthesized through a series of reactions involving the cyclization of appropriate precursorsThe reaction conditions often require the use of catalysts and specific solvents to facilitate the cyclization and substitution reactions .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the marine sponge Leucetta microraphis. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain pure this compound. Advances in synthetic biology and chemical synthesis may also provide alternative methods for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Leucettamidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: Substitution reactions can introduce different substituents on the imidazole ring, altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of halogenating agents and catalysts.
Major Products Formed: The major products formed from these reactions include various substituted imidazole derivatives, which may exhibit different biological activities and properties .
Scientific Research Applications
Leucettamidine has several scientific research applications, including:
Chemistry: Used as a model compound for studying imidazole chemistry and developing new synthetic methodologies.
Biology: Investigated for its role in modulating biological pathways involving leukotriene B4.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as arthritis, cystic fibrosis, and psoriasis.
Industry: Potential applications in the development of anti-inflammatory drugs and other pharmaceuticals.
Mechanism of Action
Leucettamidine exerts its effects by binding to the leukotriene B4 receptor, thereby inhibiting the binding of leukotriene B4. This inhibition prevents the activation of downstream signaling pathways involved in inflammation. The molecular targets include G-protein coupled receptors and associated signaling molecules, which play a crucial role in mediating the inflammatory response .
Comparison with Similar Compounds
Leucettamine A: Another imidazole alkaloid from the same marine sponge, known for its potent leukotriene B4 receptor binding activity.
Leucettamine B: Structurally related but less active compared to leucettamidine.
Uniqueness: this compound is unique due to its specific binding affinity and activity as a leukotriene B4 receptor antagonist. Its structure and functional groups contribute to its distinct biological activity, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C25H24N6O5 |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
(5E)-5-[4,5-bis(1,3-benzodioxol-5-ylmethyl)-1-methylimidazol-2-yl]imino-2-imino-1,3-dimethylimidazolidin-4-one |
InChI |
InChI=1S/C25H24N6O5/c1-29-17(9-15-5-7-19-21(11-15)36-13-34-19)16(8-14-4-6-18-20(10-14)35-12-33-18)27-25(29)28-22-23(32)31(3)24(26)30(22)2/h4-7,10-11,26H,8-9,12-13H2,1-3H3/b26-24?,28-22+ |
InChI Key |
RZKRATQHPLTYSI-GQZUJQTPSA-N |
Isomeric SMILES |
CN1C(=C(N=C1/N=C/2\C(=O)N(C(=N)N2C)C)CC3=CC4=C(C=C3)OCO4)CC5=CC6=C(C=C5)OCO6 |
Canonical SMILES |
CN1C(=C(N=C1N=C2C(=O)N(C(=N)N2C)C)CC3=CC4=C(C=C3)OCO4)CC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


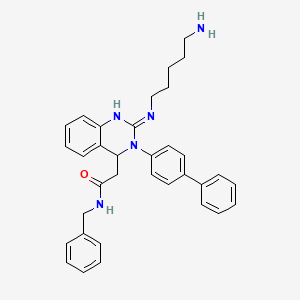
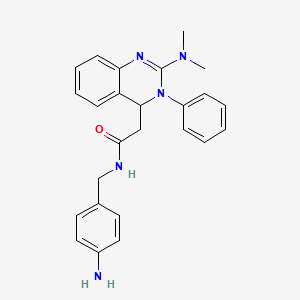
![9-Methyl-2-phenyl-5,9-dihydro-[1,2,4]triazolo[5,1-a][2,7]naphthyridine-6-carboxylic acid methyl ester](/img/structure/B10850076.png)
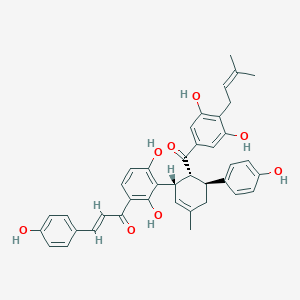
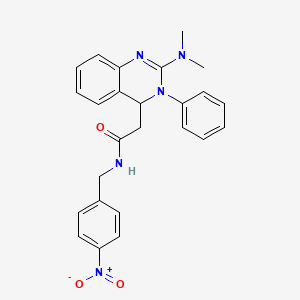
![(S)-3-{[3-Oxo-2-(2-piperidin-4-yl-ethyl)-2,3-dihydro-1H-isoindole-5-carbonyl]-amino}-2-(pyridine-3-sulfonylamino)-propionic acid](/img/structure/B10850082.png)
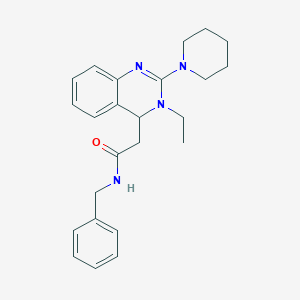
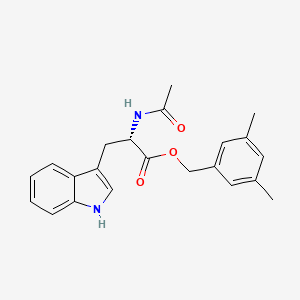
![4-(Furan-3-yl)-7-[[3-(3-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl)phenyl]methoxy]naphthalene-2-carbonitrile](/img/structure/B10850092.png)
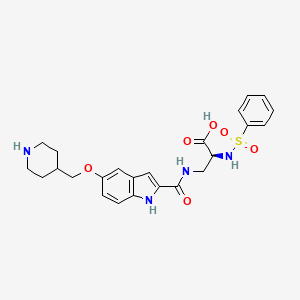
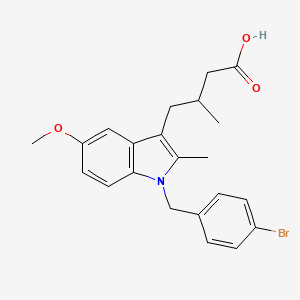
![(3S)-3-(N-benzyl)aminomethyl-1-[2-(5-(1,2,4-triazol-4-yl)-1H-indol-3-yl)ethyl]pyrrolidine](/img/structure/B10850109.png)
